N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Description
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide-containing acetamide derivative characterized by a 2-ethylpiperidine moiety linked via a sulfonyl group to a phenylacetamide backbone. This compound belongs to a broader class of N-phenylacetamide sulphonamides, which are structurally tailored for diverse pharmacological applications, including analgesia, anti-inflammatory activity, and antimicrobial effects . The 2-ethylpiperidine substituent introduces steric and electronic modifications that influence lipophilicity, solubility, and receptor interactions compared to simpler alkyl or aryl groups.
Properties
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-14-6-4-5-11-17(14)21(19,20)15-9-7-13(8-10-15)16-12(2)18/h7-10,14H,3-6,11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFKTKMJQFGSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminophenyl sulfone with 2-ethylpiperidine in the presence of acetic anhydride . The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a catalyst like lutidine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., DCM, ethanol), catalysts (e.g., lutidine, palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
Anti-Inflammatory vs. Antimicrobial Activity
- N-[4-(4-cycloheptylpiperazin-1-ylsulfonyl)phenyl]acetamide () : The bulky cycloheptyl group may limit solubility but improve receptor selectivity in inflammatory pathways .
- Acetylsulfadiazine () : The pyrimidine ring enables hydrogen bonding with bacterial dihydropteroate synthase, a classic sulfonamide antibiotic mechanism .
Pharmacokinetic Considerations
- Metabolic Stability : Piperidine rings are generally more metabolically stable than piperazines due to reduced susceptibility to oxidative N-dealkylation .
Biological Activity
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide derivative with significant biological activity, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article examines its biological properties, mechanisms of action, and potential applications based on diverse scientific studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Sulfonamide group : Known for its broad-spectrum antimicrobial properties.
- Piperidine ring : Imparts neuroactive characteristics.
- Acetamide functional group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 441.51 g/mol.
The compound's mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition disrupts cellular processes, leading to:
- Antimicrobial effects : By preventing bacterial growth.
- Anticancer effects : Particularly against various carcinoma cell lines, including lung and breast cancer.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits potent antimicrobial properties. It has been evaluated against a range of bacterial strains, showing effective inhibition comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |
|---|---|---|
| E. coli | 15 | Significant |
| S. aureus | 18 | Significant |
| P. aeruginosa | 12 | Moderate |
Antifungal Activity
The compound has also been assessed for antifungal activity against various fungal pathogens. Results indicate effective fungicidal action, particularly against Candida species.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Comparison with Control |
|---|---|---|
| C. albicans | 32 | Effective |
| A. niger | 64 | Moderate |
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast carcinoma). Studies show that the compound induces apoptosis in cancer cells through caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Apoptosis via caspase activation |
| MCF7 | 10.0 | Cell cycle arrest in G1 phase |
Case Studies
- Antimicrobial Efficacy Study : In a controlled study, this compound was tested against multi-drug resistant bacterial strains. The compound showed a remarkable ability to inhibit growth, suggesting its potential as a therapeutic agent in treating resistant infections .
- Cancer Treatment Research : A study focused on the anticancer properties of the compound revealed that it significantly reduced tumor size in xenograft models of breast cancer, demonstrating its potential as an effective treatment option .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound not only inhibits DHFR but also affects other pathways involved in cell survival and proliferation, indicating a multifaceted approach to its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
